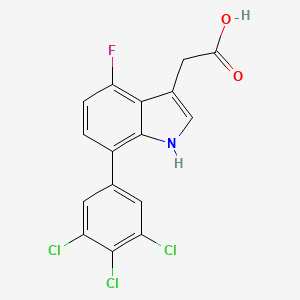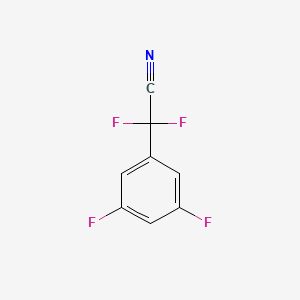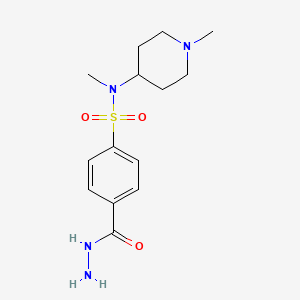
20-(Benzyloxy)-20-oxoicosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-(Benzyloxy)-20-oxoicosanoic acid is a synthetic organic compound characterized by the presence of a benzyloxy group and a ketone functional group on a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Benzyloxy)-20-oxoicosanoic acid typically involves the introduction of the benzyloxy group and the ketone functionality onto a long-chain fatty acid precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable ester or acid chloride to form the desired ketone. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
20-(Benzyloxy)-20-oxoicosanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Benzyl bromide and a suitable base, such as sodium hydride, are used for introducing the benzyloxy group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various benzyloxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
20-(Benzyloxy)-20-oxoicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 20-(Benzyloxy)-20-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the ketone functionality play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
20-(Methoxy)-20-oxoicosanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
20-(Ethoxy)-20-oxoicosanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
20-(Phenoxy)-20-oxoicosanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
20-(Benzyloxy)-20-oxoicosanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the benzyloxy functionality is advantageous.
Eigenschaften
Molekularformel |
C27H44O4 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
20-oxo-20-phenylmethoxyicosanoic acid |
InChI |
InChI=1S/C27H44O4/c28-26(29)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27(30)31-24-25-20-16-15-17-21-25/h15-17,20-21H,1-14,18-19,22-24H2,(H,28,29) |
InChI-Schlüssel |
ZBPZALOESVMCFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


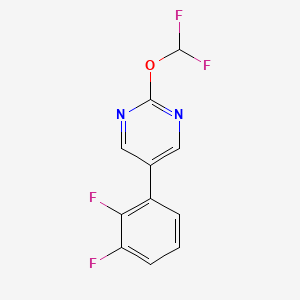
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)


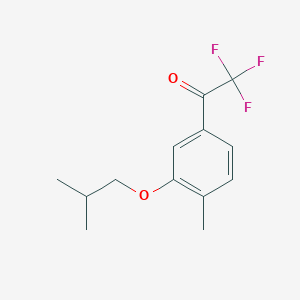
![1-[4-Hydroxy-5-methyl-2-(propan-2-YL)phenyl]propan-1-one](/img/structure/B15242131.png)
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
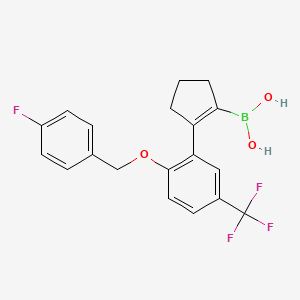
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
